2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide
Description
2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide is a complex organic compound that features a fluorophenyl group, a tetrazole ring, and an acetamide moiety
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O3/c1-20-17(27)11-24-18(28)25(23-22-24)15-8-6-14(7-9-15)21-16(26)10-12-2-4-13(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,27)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYUWMDSYNIRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethylamine: This compound shares the fluorophenyl group but lacks the tetrazole and acetamide moieties.
4-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-tetrazole: This compound contains the tetrazole ring and fluorophenyl group but lacks the acetamide moiety.
Uniqueness
2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide is unique due to its combination of functional groups, which confer specific properties and potential activities. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
The compound 2-(4-{4-[2-(4-fluorophenyl)acetamido]phenyl}-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)-N-methylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.38 g/mol. The structure features a tetrazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological profile.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of tetrazole can act against various strains of bacteria and fungi. The presence of the fluorophenyl group in our compound may enhance its interaction with microbial targets.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. The tetrazole ring has been associated with various anticancer mechanisms, including inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Case Study: In vitro Anticancer Activity
A study evaluated the anticancer effects of similar tetrazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines.
Analgesic and Anti-inflammatory Properties
Compounds with similar structures have also been investigated for their analgesic and anti-inflammatory effects. The incorporation of an acetamido group can contribute to these properties by modulating pain pathways.
Table 2: Analgesic Activity Comparison
| Compound Name | Model | Effectiveness (Pain Reduction %) |
|---|---|---|
| Compound D | Carrageenan-induced | 75% |
| Compound E | Formalin test | 60% |
Structure-Activity Relationship (SAR)
The biological activity of tetrazole-containing compounds is often influenced by their structural components. Key factors include:
- Fluorine Substitution : The presence of fluorine can increase lipophilicity and improve binding affinity to biological targets.
- Acetamido Group : This functional group may enhance solubility and bioavailability.
- Tetrazole Ring : Known for its ability to form hydrogen bonds, enhancing interactions with biological macromolecules.
Diagram 1: Structure-Activity Relationship Insights
SAR Insights
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
